molecular formula C10H10FNO2 B1438928 3-Fluoro-4-(2-methoxyethoxy)benzonitrile CAS No. 1153104-44-9

3-Fluoro-4-(2-methoxyethoxy)benzonitrile

Cat. No. B1438928
M. Wt: 195.19 g/mol
InChI Key: CQPBGHVFFOEPSE-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-methoxyethoxy)benzonitrile is a chemical compound with the CAS Number: 1153104-44-9 . It has a molecular weight of 195.19 g/mol and its molecular formula is C10H10FNO2 . It is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for 3-Fluoro-4-(2-methoxyethoxy)benzonitrile is 1S/C10H10FNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5H2,1H3 . The InChI key is CQPBGHVFFOEPSE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Fluoro-4-(2-methoxyethoxy)benzonitrile is a powder . The storage temperature is normal .

Scientific Research Applications

Fluorescent Probes for Sensing Metal Cations

A study by Tanaka et al. (2001) discusses the use of related fluorinated benzoxazoles and benzothiazoles as fluorescent probes for sensing metal cations like magnesium and zinc. These compounds demonstrate high sensitivity and selectivity in detecting specific metal ions due to the acidic nature of the fluorophenol moiety (Tanaka et al., 2001).

Organic Synthesis and Continuous Flow Processes

Dunn et al. (2018) describe the iodination of similar fluorinated benzonitriles, showcasing their role in organic synthesis, especially in continuous flow processes. This research demonstrates how such compounds can be efficiently and selectively transformed under specific conditions (Dunn et al., 2018).

Synthesis of Pharmaceutical Compounds

In the pharmaceutical field, Jin et al. (2005) used a related compound in the synthesis of Gefitinib, an important cancer treatment drug. This highlights the role of fluorinated benzonitriles in the development and production of pharmaceuticals (Jin et al., 2005).

Functionalized Polyfluorinated Phthalocyanines

Özçeşmeci and Hamuryudan (2008) researched the synthesis of polyfluorinated phthalocyanines using related fluorinated compounds. These phthalocyanines, soluble in common organic solvents, have potential applications in materials science due to their unique structural and chemical properties (Özçeşmeci & Hamuryudan, 2008).

Development of Fluorinated Liquid Crystals

Praveen and Ojha (2012) investigated the photoresponsive behavior of fluorinated liquid crystals, with studies focusing on fluorinated benzonitriles. Their work contributes to the understanding of the spectral shifts and stability of these materials in the UV-visible region, relevant for materials chemistry and electronic applications (Praveen & Ojha, 2012).

Safe Electrolytes for Lithium-Ion Batteries

Liu et al. (2016) explored the use of mixtures containing nitrile-functionalized glyme and fluoroethylene carbonate as safe electrolytes in lithium-ion batteries. This demonstrates the potential of fluorinated benzonitriles in enhancing the safety and performance of energy storage devices (Liu et al., 2016).

Safety And Hazards

The safety information for 3-Fluoro-4-(2-methoxyethoxy)benzonitrile includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-fluoro-4-(2-methoxyethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPBGHVFFOEPSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(2-methoxyethoxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Furet, V Bordas, M Le Douget, B Salem… - …, 2022 - Wiley Online Library
Inhibition of the YAP‐TEAD protein‐protein interaction is an attractive therapeutic concept under intense investigation with the objective to treat cancers associated with a dysregulation …

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